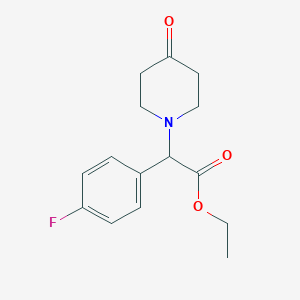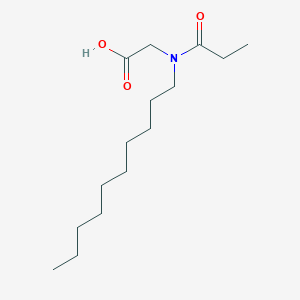
N-Decyl-N-propanoylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Decyl-N-propanoylglycine is a compound that belongs to the class of N-acylglycines. It is characterized by the presence of a decyl group attached to the nitrogen atom and a propanoyl group attached to the glycine moiety. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Decyl-N-propanoylglycine typically involves the condensation of decylamine with propanoylglycine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Condensation Reaction: Decylamine is reacted with propanoylglycine in the presence of a suitable catalyst.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
N-Decyl-N-propanoylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The decyl or propanoyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield decyl oxides, while reduction can produce decylamines.
Applications De Recherche Scientifique
N-Decyl-N-propanoylglycine has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: The compound is employed in the solubilization and purification of membrane proteins.
Industry: this compound is used in the formulation of detergents and cleaning agents.
Mécanisme D'action
The mechanism of action of N-Decyl-N-propanoylglycine involves its surfactant properties. The compound reduces the surface tension between different phases, facilitating the solubilization and stabilization of various molecules. It interacts with membrane proteins and lipids, aiding in their extraction and purification.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Dodecyl-N-propanoylglycine: Similar structure but with a dodecyl group instead of a decyl group.
N-Octyl-N-propanoylglycine: Contains an octyl group instead of a decyl group.
N-Decyl-N-acetylglycine: Similar structure but with an acetyl group instead of a propanoyl group.
Uniqueness
N-Decyl-N-propanoylglycine is unique due to its specific combination of decyl and propanoyl groups, which confer distinct surfactant properties. This makes it particularly effective in applications requiring the solubilization and stabilization of hydrophobic molecules.
Propriétés
Numéro CAS |
920982-60-1 |
|---|---|
Formule moléculaire |
C15H29NO3 |
Poids moléculaire |
271.40 g/mol |
Nom IUPAC |
2-[decyl(propanoyl)amino]acetic acid |
InChI |
InChI=1S/C15H29NO3/c1-3-5-6-7-8-9-10-11-12-16(13-15(18)19)14(17)4-2/h3-13H2,1-2H3,(H,18,19) |
Clé InChI |
MYQDNLNLFIJYLK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCN(CC(=O)O)C(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


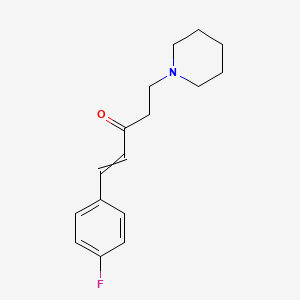
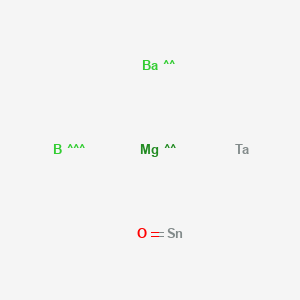


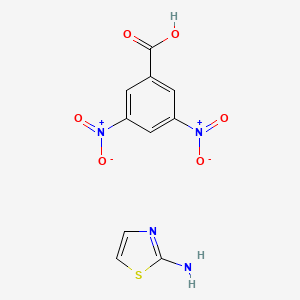
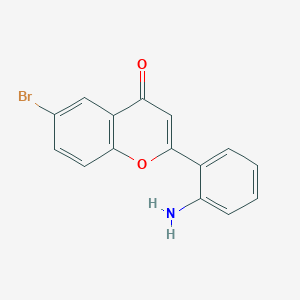


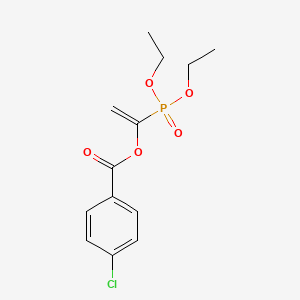
![3-[4-Methyl-2-(phenylsulfanyl)anilino]-1-phenylbut-2-en-1-one](/img/structure/B12617522.png)
![1H-Pyrrolo[2,3-b]pyridine, 6-bromo-1-(phenylsulfonyl)-2-[(2R)-2-pyrrolidinylmethyl]-](/img/structure/B12617530.png)
![2-Iodo-1,6-dimethyl-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one](/img/structure/B12617537.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]benzamide](/img/structure/B12617540.png)
